

The Function and Inhibition of ELOVL1: A Technical Guide to Elov1-IN-2

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Compound of Interest

Compound Name: *Elov1-IN-2*

Cat. No.: *B10831403*

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Abstract

Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in the synthesis of very long-chain fatty acids (VLCFAs), catalyzing the rate-limiting step in the elongation of fatty acids with 20 carbons or more. Dysregulation of ELOVL1 activity and the subsequent accumulation of VLCFAs, particularly C24:0 and C26:0, are hallmarks of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disease. This has positioned ELOVL1 as a key therapeutic target for X-ALD and other related disorders. This technical guide provides an in-depth overview of the function of ELOVL1, the mechanism of its inhibition, and a detailed examination of the research tool compound, **Elov1-IN-2**. We will explore the quantitative data associated with its inhibitory activity, detailed experimental protocols for its characterization, and the signaling pathways in which ELOVL1 is involved.

Introduction to ELOVL1 Function

ELOVL1 is an integral membrane protein located in the endoplasmic reticulum. It is one of seven human ELOVL enzymes, each with distinct substrate specificities. ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acyl-CoAs, playing a crucial role in the production of C22:0, C24:0, and C26:0 fatty acids. These VLCFAs are essential components of cellular lipids, including sphingolipids and glycerophospholipids, which are vital for various cellular functions such as membrane structure, signal transduction, and myelin sheath formation.

In the context of X-linked adrenoleukodystrophy, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 protein, a peroxisomal transporter responsible for importing VLCFAs into the peroxisome for degradation. This defect results in the accumulation of VLCFAs in the cytoplasm, which are then available as substrates for further elongation by ELOVL1, exacerbating the pathological accumulation of these lipids in tissues and plasma. Therefore, inhibiting ELOVL1 presents a promising substrate reduction therapy for X-ALD.

Elov1-IN-2: A Research Tool for ELOVL1 Inhibition

Elov1-IN-2 is a small molecule inhibitor of the ELOVL1 enzyme. While it has served as a valuable tool for studying the function of ELOVL1, it is characterized by relatively weak inhibitory activity compared to other more potent inhibitors that have since been developed.

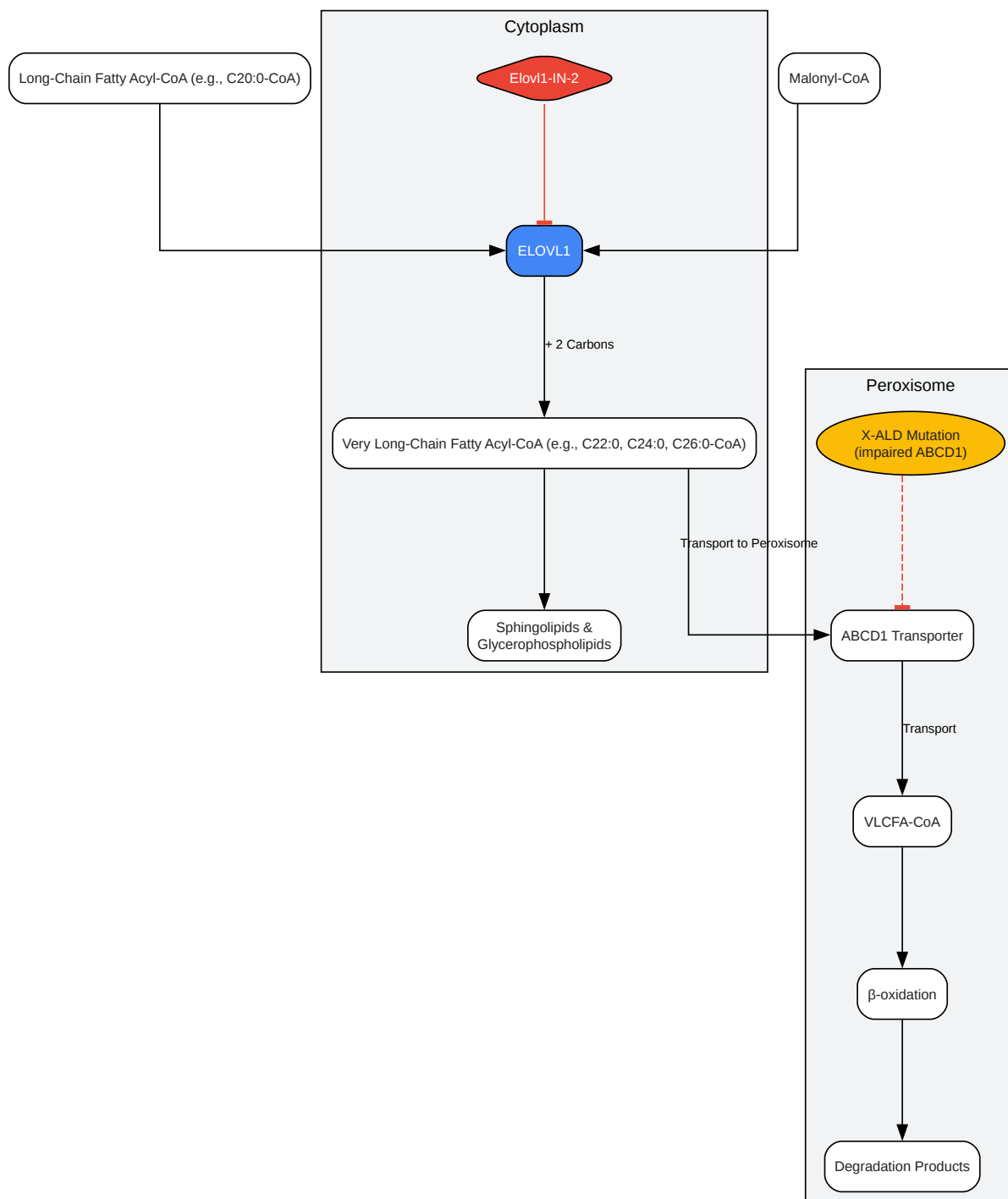
Quantitative Data on Inhibitory Activity

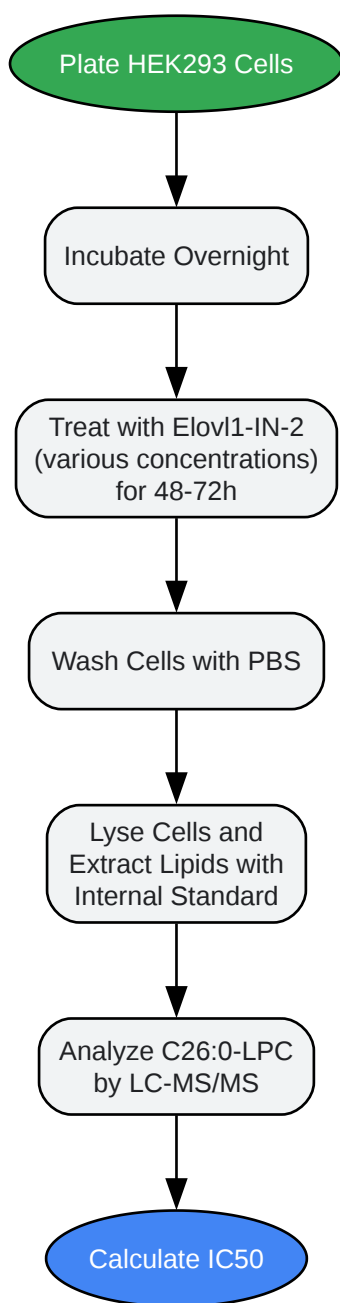
The inhibitory potency of **Elov1-IN-2** and other relevant ELOVL1 inhibitors is summarized in the table below. This data is crucial for comparing the efficacy of different compounds in biochemical and cellular contexts.

Compound	Biochemical IC50 (μM)	Cellular IC50 (μM)	Cell Type	Assay Endpoint	Reference
Elov1-IN-2	21	6.7	HEK293	C26:0 Lysophosphatidylcholine reduction	[1]
ELOVL1-IN-1	Not Reported	Potent	Fibroblasts, B-lymphocytes, Microglia	VLCFA and C26:0 LPC reduction	[2]
ELOVL1-IN-3 (Compound 22)	Potent	0.0004 (400 pM)	HEK293	C26:0 Lysophosphatidylcholine reduction	[3][4]

Signaling and Metabolic Pathways

The central role of ELOVL1 in VLCFA metabolism and its pathological significance in X-ALD can be visualized in the following signaling pathway.





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